2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
- It was first developed in the Soviet Union in 1975 and is now produced in Russia and other countries.
- Phenazepam is primarily used in the treatment of mental disorders such as schizophrenia and anxiety. Additionally, it can serve as a premedication before surgery due to its anesthetic-enhancing effects.
2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: , belongs to the benzodiazepine class of compounds.
Preparation Methods
- Phenazepam can be synthesized through several routes, but one common method involves the following steps:
Bromination: Start with 2-chlorobenzophenone and brominate it to obtain 2-bromo-2’-chlorobenzophenone.
Cyclization: React 2-bromo-2’-chlorobenzophenone with methylamine to form the corresponding imine. Cyclization of the imine yields phenazepam.
- Industrial production methods may vary, but the synthetic approach remains consistent.
Chemical Reactions Analysis
- Phenazepam undergoes typical benzodiazepine reactions, including:
Oxidation: It can be oxidized to form its N-desmethyl metabolite.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: Various substitutions can occur at the phenyl ring.
- Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines).
Scientific Research Applications
Chemistry: Phenazepam serves as a valuable scaffold for designing new benzodiazepine derivatives.
Biology: It has been studied for its effects on GABA receptors and neuronal excitability.
Medicine: Besides its clinical use, phenazepam’s pharmacological properties are of interest.
Industry: Its applications extend to pharmaceuticals and research.
Mechanism of Action
- Phenazepam enhances GABAergic neurotransmission by binding to GABA-A receptors, leading to increased inhibitory effects.
- It modulates chloride ion channels, resulting in sedative, anxiolytic, and muscle-relaxant effects.
Comparison with Similar Compounds
- Phenazepam’s uniqueness lies in its combination of a chlorophenyl group and a bromine atom.
- Similar compounds include other benzodiazepines like diazepam, lorazepam, and alprazolam.
Remember that phenazepam should be used cautiously due to the risk of drug abuse and dependence.
Properties
Molecular Formula |
C16H16ClNO2 |
---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H16ClNO2/c1-9-7-11-12(8-10(9)2)16(20)18(15(11)19)14-6-4-3-5-13(14)17/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
CRFQGQMFEJWQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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